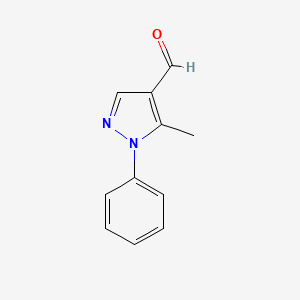

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Description

The exact mass of the compound 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEFFVFWBUGUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380075 | |

| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98700-50-6 | |

| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde chemical properties

An In-Depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde: Properties, Synthesis, and Applications

Abstract

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a stable pyrazole core, a reactive aldehyde functional group, and phenyl and methyl substituents that influence its steric and electronic properties, this compound serves as a versatile precursor for a diverse range of more complex molecules. Its strategic importance is underscored by its frequent use in the development of novel therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and anticancer compounds. This guide provides a comprehensive overview of its chemical and physical properties, details its primary synthesis via the Vilsmeier-Haack reaction with mechanistic insights, explores its chemical reactivity and derivatization potential, and surveys its applications in drug discovery and materials science.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a robust pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking. Consequently, pyrazole derivatives are integral components of numerous marketed drugs with a wide spectrum of therapeutic activities.[1][2] 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde represents a highly valuable and functionalized member of this class, offering a reactive aldehyde "handle" for extensive chemical modification.

Caption: Structure of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties are critical for experimental design, including solvent selection, reaction temperature, and purification methods. While extensive data for this specific molecule is distributed across various sources, the table below summarizes the key properties of a closely related and commercially available analog, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a reliable proxy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O | [3] |

| Molecular Weight | 220.65 g/mol | [3] |

| CAS Number | 947-95-5 | [3][4] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 143-148 °C | [4][5] |

| Solubility | Soluble in chloroform, DMF, DMSO | [6][7] |

Spectroscopic Profile

The structural identity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde and its analogs is unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is highly characteristic. Key signals include a sharp singlet for the aldehyde proton (CHO) typically found downfield around δ 9.5-10.5 ppm. The methyl protons (CH₃) appear as a singlet around δ 2.2-2.6 ppm. The protons of the phenyl group resonate in the aromatic region (δ 7.2-7.9 ppm), and a singlet for the pyrazole ring proton (if present) is also observed.[8]

-

¹³C NMR: The carbon spectrum confirms the presence of all carbon atoms. The aldehyde carbonyl carbon is a key diagnostic peak, appearing significantly downfield at δ 185-195 ppm. Other notable signals correspond to the methyl carbon (around δ 12-15 ppm) and the various aromatic carbons of the pyrazole and phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the range of 1660-1700 cm⁻¹.[9] Additional bands confirm the C=C and C=N stretching of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern can provide further structural confirmation, often showing characteristic losses of CO, methyl, or fragments of the phenyl ring.[3][10]

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of 1,3,5-trisubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[11][12] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][13]

Principle and Causality

The reaction proceeds via electrophilic substitution on an electron-rich precursor, such as a 3-methyl-1-phenyl-2-pyrazolin-5-one or an appropriate acetophenone phenylhydrazone.[14][15]

-

Formation of the Vilsmeier Reagent: POCl₃, a powerful Lewis acid and dehydrating agent, activates the carbonyl oxygen of DMF. This initiates a cascade that eliminates a chloride ion and an oxygen-phosphorus species to form the highly electrophilic chloroiminium cation, [Me₂N=CHCl]⁺. This cation is the active formylating agent.

-

Electrophilic Attack: The electron-rich pyrazole precursor attacks the electrophilic carbon of the chloroiminium ion.

-

Cyclization and Aromatization (if starting from a hydrazone): If the precursor is a hydrazone, the Vilsmeier reagent facilitates both cyclization to form the pyrazole ring and formylation at the 4-position in a one-pot process.[15]

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.

The choice of POCl₃ and DMF is strategic; they are inexpensive, readily available, and their reaction produces a potent electrophile under relatively mild conditions.[11]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, adapted from established literature procedures.[14]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent), in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This hydrolyzes the intermediate and precipitates the crude product.

-

Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. The solid product is then collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water and dry it. Recrystallize the product from a suitable solvent, such as ethanol, to afford the pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (the Vilsmeier-Haack reaction on the pyrazolone introduces a chloro group at the 5-position).[14]

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde stems from the reactivity of its aldehyde group, which provides a gateway to a vast array of derivatives.

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines) and with hydrazines or hydroxylamines to yield hydrazones and oximes, respectively.[15] These reactions are fundamental in constructing larger, more complex molecules for biological screening.

-

Knoevenagel Condensation: It can react with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated systems. These products are themselves versatile intermediates for further cyclization reactions.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde group into a carbon-carbon double bond, enabling the synthesis of various alkene derivatives.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃) or reduced to a primary alcohol with reducing agents like sodium borohydride (NaBH₄).

Caption: Representative Schiff Base Formation Reaction.

Applications in Research and Drug Development

The 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde scaffold is a cornerstone in the synthesis of biologically active molecules. The pyrazole core often acts as a bioisostere for other aromatic systems, while the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

-

Anticancer Agents: Derivatives have been designed as potent androgen receptor (AR) antagonists for the treatment of prostate cancer.[16] The scaffold allows for the precise spatial arrangement of functional groups necessary to disrupt AR signaling.

-

Anti-inflammatory and Analgesic Agents: The pyrazole moiety is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). New derivatives synthesized from this carbaldehyde have shown promising anti-inflammatory and analgesic activities.[7][17]

-

Antimicrobial Agents: Numerous Schiff base and hydrazone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The imine linkage is often crucial for antimicrobial activity.[1][18]

-

Multicomponent Reactions: This aldehyde is an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid and efficient assembly of complex molecular architectures from simple starting materials, accelerating the discovery of new bioactive compounds.[19]

Safety and Handling

-

GHS Hazard Classification: Typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][17]

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is more than just a chemical compound; it is a versatile platform for innovation in chemical and pharmaceutical sciences. Its straightforward synthesis via the robust Vilsmeier-Haack reaction, combined with the exceptional reactivity of its aldehyde functional group, provides chemists with a reliable tool for generating molecular diversity. Its proven track record as a precursor to potent bioactive molecules ensures its continued relevance in the quest for new therapeutics and advanced materials.

References

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

-

Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1163. [Link]

-

Ivakhnenko, T. O., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1645. [Link]

-

PubChem. (n.d.). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Kumar, H. V. S., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(11), x211283. [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Wiley. [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

-

Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2646. [Link]

-

Sangani, C. B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(19), 5899. [Link]

-

ChemSrc. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. [Link]

-

Shetty, P., et al. (2010). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5037-5046. [Link]

-

Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

-

Liu, W., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O2 | CID 687977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijpcbs.com [ijpcbs.com]

- 12. epubl.ktu.edu [epubl.ktu.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]

- 18. researchgate.net [researchgate.net]

- 19. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Chemistry

An In-depth Technical Guide to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5)

A Note on Chemical Identity: The provided topic specifies the chemical name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde alongside the Chemical Abstracts Service (CAS) number 947-95-5. It is critical to note that CAS number 947-95-5 is the unique identifier for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . Given the unambiguous nature of the CAS number in chemical identification, this guide will focus exclusively on the latter compound. This distinction is crucial for experimental accuracy and safety.

The pyrazole ring system is a preeminent structural motif in contemporary drug discovery and materials science.[1] Classified as a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties and synthetic tractability have designated it a "privileged scaffold."[1][2] This means the pyrazole core is a recurring feature in a multitude of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

Within this important class of molecules, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde stands out as a particularly versatile and valuable synthetic intermediate.[5][6] Its poly-functional nature, featuring a reactive aldehyde group, a synthetically labile chlorine atom, and the stable pyrazole core, provides multiple handles for chemical modification. This allows researchers to readily construct complex molecular architectures and generate diverse libraries of compounds for screening in drug development programs.[5] This guide serves as a technical resource for scientists, providing in-depth information on its synthesis, chemical properties, reactivity, and applications.

Core Compound Profile: Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is the foundation of its effective use in research.

Physicochemical Properties

The key identifying and physical properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 947-95-5 | [7] |

| Molecular Formula | C₁₁H₉ClN₂O | [8] |

| Molecular Weight | 220.65 g/mol | [7] |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 145-148 °C | |

| InChI Key | DKZPJLZXLKAMDO-UHFFFAOYSA-N |

Spectroscopic Signature

Spectroscopic analysis confirms the molecular structure and purity of the compound. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet for the aldehydic proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The phenyl group protons will appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm). A distinct singlet corresponding to the three protons of the methyl group (-CH₃) will be observed at an upfield position (δ 2.0-2.5 ppm).[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a characteristic signal for the aldehyde carbonyl carbon at a highly deshielded position (δ > 180 ppm). Other key signals include those for the carbons of the pyrazole and phenyl rings, and a signal for the methyl carbon at the upfield end of the spectrum.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group will be prominent, typically in the range of 1680-1705 cm⁻¹.[10] Additional bands will correspond to C=C and C=N stretching within the aromatic rings and C-H stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature.

Synthesis Protocol and Mechanistic Insight

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes, including the title compound, is the Vilsmeier-Haack reaction .[5][6] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[11][12][13]

The Vilsmeier-Haack Reaction: Causality and Mechanism

The reaction's efficacy stems from the generation of a highly electrophilic iminium cation, the Vilsmeier reagent (chloroiminium ion), from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10] The electron-rich pyrazole ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate yields the final aldehyde product. A key advantage of this method is its ability to simultaneously introduce both a chloro and a formyl group when starting from a pyrazolone precursor.[5]

Caption: Mechanism of the Vilsmeier-Haack formylation and chlorination.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[5][6]

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethanol (for recrystallization)

Procedure:

-

Reagent Preparation (Caution: Perform in a well-ventilated fume hood): In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, add 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture.

-

Heating: Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7). The product will precipitate as a solid.

-

Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water, and air-dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, enabling a wide range of subsequent transformations.

Caption: Synthetic utility of the title compound.

Reactions of the Aldehyde Group

The electrophilic aldehyde group is a prime site for condensation reactions.

-

Knoevenagel Condensation: Reaction with active methylene compounds, such as ethyl cyanoacetate, in the presence of a base affords substituted acrylate derivatives.[5] These products are valuable intermediates for further cyclization or functionalization.

-

Schiff Base Formation: Condensation with primary amines, hydrazines, or thiosemicarbazides readily yields the corresponding imines (Schiff bases), hydrazones, or thiosemicarbazones.[5] These derivatives are frequently investigated for their pharmacological properties.[5]

Protocol: Synthesis of a Thiosemicarbazone Derivative

-

Dissolve 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in warm ethanol.

-

Add a solution of thiosemicarbazide (1 equivalent) in water or ethanol.

-

Add a catalytic amount of acetic acid and reflux the mixture for 2-3 hours.

-

Cool the reaction mixture. The product will crystallize out.

-

Filter the solid, wash with cold ethanol, and dry to yield the thiosemicarbazone derivative.

Reactions of the C5-Chloro Group

The chlorine atom at the 5-position of the pyrazole ring is susceptible to nucleophilic aromatic substitution, particularly with soft nucleophiles.

-

Synthesis of Phenoxy/Thiophenoxy Derivatives: Heating the compound with phenols or thiophenols in the presence of a base like potassium carbonate or potassium hydroxide in a polar aprotic solvent (e.g., DMF, DMSO) results in the displacement of the chloride ion.[14][15] This reaction is a key step in creating analogues with significantly different electronic and steric properties, which can modulate biological activity.[14][15]

Protocol: Synthesis of a 5-Phenoxy Derivative

-

In a round-bottom flask, dissolve 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and phenol (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

Add powdered potassium hydroxide (1.2 equivalents).

-

Heat the reaction mixture on a water bath for 4-6 hours.[14]

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 5-phenoxy derivative.

Relevance in Drug Discovery and Medicinal Chemistry

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not typically an active pharmaceutical ingredient itself, but rather a crucial starting material for building molecules with therapeutic potential. Derivatives synthesized from this core have shown promise in several areas:

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic effects, some of which are mediated through the inhibition of enzymes like cyclooxygenase (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).[15][16] The ability to easily synthesize libraries of derivatives from the title compound facilitates the exploration of structure-activity relationships for these targets.[5]

-

Anticonvulsant Activity: The introduction of specific pharmacophores, such as the thiosemicarbazone moiety, onto the pyrazole scaffold has led to compounds with potential anticonvulsant properties.[5]

-

Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal activity.[4][17][18] The title compound serves as a platform to synthesize new chemical entities for screening against resistant microbial strains.[18]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

-

Hazard Identification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[19]

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) is a high-value building block for chemical synthesis and drug discovery. Its straightforward preparation via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for generating molecular diversity. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel therapeutics and functional materials.

References

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). ARKIVOC. [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. [Link]

-

Vaškevičiūtė, K., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

-

Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

-

Bano, S., et al. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Chemical Society of Pakistan. [Link]

-

Kumar, H. V., et al. (2017). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData. [Link]

-

Kumar, H. V., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

-

Patil, S. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Optional[1H NMR]. (n.d.). Spectrum. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

-

Shetty, N. S., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

-

Yadav, D., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

-

Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design. [Link]

-

Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Egle, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]

-

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

-

Hameed, A., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. [Link]

-

Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2005). ResearchGate. [Link]

-

Khan, M. A. B. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

-

Kumar, A., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Al-mansouri, A., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. (2011). ResearchGate. [Link]

-

Khan, M. A. B. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. jocpr.com [jocpr.com]

- 5. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 947-95-5 | CAS DataBase [m.chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jpsionline.com [jpsionline.com]

- 19. 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O2 | CID 687977 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

An In-Depth Technical Guide:

Introduction

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its derivatives have demonstrated significant biological activities, including anticonvulsant and anti-inflammatory properties.[3][4] Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active ingredient. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.

This guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. We will delve into the rationale behind selecting appropriate ionization techniques, detail a robust experimental workflow, and explore the compound's predictable fragmentation pathways, equipping researchers and drug development professionals with the expertise to confidently characterize this important molecule.

Physicochemical Properties & Relevance to MS Analysis

Understanding the fundamental properties of the analyte is the cornerstone of developing a successful MS method. The choice of solvent, ionization technique, and instrument parameters are all dictated by the molecule's structure and chemical nature.

| Property | Value | Significance in Mass Spectrometry |

| Molecular Formula | C₁₁H₁₀N₂O | Determines the exact monoisotopic mass, crucial for high-resolution mass spectrometry (HRMS) confirmation. |

| Average Molecular Weight | 186.21 g/mol | Used for low-resolution MS and calculating sample concentrations. |

| Monoisotopic Mass | 186.0793 Da | The primary target for mass detection. The protonated molecule [M+H]⁺ will have a theoretical m/z of 187.0871. |

| Structure | Pyrazole ring with methyl, phenyl, and carbaldehyde substituents. | The various functional groups provide predictable sites for fragmentation, aiding in structural confirmation. |

| Polarity | Moderately polar | Influences solubility in common LC-MS solvents (e.g., methanol, acetonitrile) and suitability for ionization techniques like ESI and APCI. |

Instrumentation & Ionization Technique Selection

The goal of the analysis—whether it is simple molecular weight confirmation or detailed structural elucidation—governs the choice of ionization method. Mass spectrometry requires the analyte to be converted into gas-phase ions for analysis.[5]

Recommended Ionization Techniques

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar to moderately polar molecules.[5] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This makes it the preferred method for unambiguous molecular weight confirmation of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Its compatibility with liquid chromatography (LC) allows for the analysis of complex mixtures and purity assessment.[6]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that may not ionize efficiently by ESI.[5] It operates by creating a corona discharge that ionizes the solvent vapor, which then transfers a proton to the analyte. While still relatively soft, APCI can sometimes induce more fragmentation than ESI, providing supplementary structural information.

-

Electron Ionization (EI): EI is a classic, "hard" ionization technique that bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[7] This method is exceptionally powerful for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. EI is typically coupled with Gas Chromatography (GC-MS), requiring the analyte to be thermally stable and volatile.

Expert Rationale: For routine analysis and molecular weight verification of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, ESI is the superior choice due to its ability to preserve the molecular ion. For in-depth structural studies where a fragmentation fingerprint is desired, GC-EI-MS would be the method of choice , provided the compound exhibits sufficient thermal stability.

Experimental Workflow: LC-ESI-MS

This section details a standard protocol for the analysis using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

Caption: Experimental workflow for LC-ESI-MS analysis.

Step-by-Step Protocol

-

Standard Preparation:

-

Accurately weigh approximately 1.0 mg of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

-

Dissolve the solid in 1.0 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and acetonitrile to create a 1 mg/mL stock solution.

-

Perform a serial dilution using the same solvent mixture to achieve a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Transfer the final solution to an appropriate autosampler vial.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Rationale: The C18 column provides excellent retention for this moderately polar compound. The formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.

-

-

Mass Spectrometry (MS) Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Gas Temperature: 300 - 350 °C.

-

Drying Gas Flow: 8 - 12 L/min.

-

Nebulizer Pressure: 35 - 45 psi.

-

Mass Range: m/z 50 - 500.

-

Data Acquisition: Full Scan mode. For fragmentation data, use tandem MS (MS/MS) with Collision-Induced Dissociation (CID).

-

Fragmentation Analysis and Data Interpretation

The fragmentation pattern is key to confirming the molecule's structure. While ESI provides the molecular ion, tandem MS (MS/MS) is required to induce and analyze fragmentation. The bonds in 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde will break at predictable locations based on their relative strengths and the stability of the resulting fragment ions. General fragmentation pathways for pyrazole rings often involve the loss of small, stable neutral molecules like HCN or N₂.[8]

Caption: Predicted MS/MS fragmentation pathway.

Interpretation of Key Ions

| m/z (Theoretical) | Ion Formula | Description of Loss | Confidence |

| 187.0871 | C₁₁H₁₁N₂O⁺ | [M+H]⁺ (Molecular Ion) | Very High |

| 159.0917 | C₁₁H₁₁N⁺ | Loss of CO (28 Da) from the aldehyde group. | High |

| 158.0866 | C₁₀H₁₀N₂⁺ | Loss of the formyl radical (-CHO, 29 Da) or formaldehyde (-H₂CO, 30 Da) after rearrangement. | High |

| 110.0447 | C₅H₆N₂O⁺ | Loss of the phenyl group as benzene (C₆H₆, 78 Da). | Moderate |

| 77.0386 | C₆H₅⁺ | Phenyl cation, a very common fragment for phenyl-substituted compounds. | Very High |

Self-Validation System: The presence of the accurate mass [M+H]⁺ ion at m/z 187.0871 (within a 5 ppm mass error tolerance) provides primary confirmation. The subsequent identification of at least two characteristic fragment ions, such as the loss of the aldehyde group (m/z 159 or 158) and the phenyl cation (m/z 77), constitutes a robust, self-validating system for structural confirmation.

Conclusion

The mass spectrometric analysis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is a straightforward yet powerful application of modern analytical chemistry. By leveraging a soft ionization technique like ESI, researchers can rapidly and accurately confirm the molecular weight of this key synthetic intermediate. For unequivocal structural proof, tandem mass spectrometry or GC-EI-MS reveals a rich fragmentation pattern consistent with its chemical structure. The methodologies and interpretative framework presented in this guide offer a validated, reliable approach for ensuring the identity and quality of this compound in research and drug development pipelines.

References

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Xu, C.-J., & Shi, Y.-Q. (2011). Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Journal of Chemical Crystallography, 41, 1816–1819. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm, 24(35), 6245-6251. Retrieved from [Link]

-

ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

- 1. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 4. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. as.uky.edu [as.uky.edu]

- 8. researchgate.net [researchgate.net]

FT-IR spectrum of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

An In-depth Technical Guide to the FT-IR Spectrum of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will deconstruct the molecule's vibrational modes, correlating them to specific absorption bands within the infrared spectrum. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only a theoretical interpretation of the spectrum but also a robust experimental protocol for data acquisition and validation. The causality behind spectral features is emphasized, providing a deeper understanding of how molecular structure dictates vibrational behavior.

Introduction: The Role of FT-IR in Heterocyclic Compound Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present, as the bonds within the molecule vibrate at specific, quantifiable frequencies. For heterocyclic compounds such as pyrazole derivatives, FT-IR provides a rapid, non-destructive method to confirm synthesis, identify key structural motifs, and assess purity.

The target molecule, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, integrates several key functional groups onto a pyrazole core. The pyrazole scaffold is a cornerstone in pharmaceutical development, found in drugs with anti-inflammatory, antimicrobial, and anti-tumor activities[1]. Understanding the spectral signature of this molecule is therefore of paramount importance for quality control and further derivatization.

Figure 1: Molecular structure of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

Deconstruction of the Spectrum: Predicted Vibrational Modes

The FT-IR spectrum of this molecule can be logically divided into regions corresponding to the vibrations of its primary components: the aldehyde, the substituted pyrazole ring, the phenyl group, and the methyl group. The conjugation between the aldehyde and the pyrazole ring is a critical factor influencing the position of key absorption bands.

High-Frequency Region (>2700 cm⁻¹): C-H Stretching Vibrations

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

-

Aromatic C-H Stretching (Phenyl and Pyrazole Rings): The stretching of C-H bonds on the phenyl and pyrazole rings is expected to produce sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[2][3] The presence of multiple peaks in this area is typical for aromatic systems.

-

Aliphatic C-H Stretching (Methyl Group): The methyl (CH₃) group will exhibit both symmetric and asymmetric stretching vibrations. These bands are characteristically found just below 3000 cm⁻¹, typically in the 2995-2845 cm⁻¹ range.[3]

-

Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. Two distinct, medium-intensity bands are expected between 2830-2695 cm⁻¹ .[4][5] The lower frequency band, often appearing near 2720 cm⁻¹ , is particularly useful for confirmation as it appears in a relatively uncluttered spectral region.[4] The presence of two bands often arises from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[6]

The Carbonyl Region (1800-1650 cm⁻¹): C=O Stretching

The carbonyl (C=O) stretch of the aldehyde group is the most intense and one of the most informative absorptions in the spectrum.

-

C=O Stretching: For a typical saturated aliphatic aldehyde, this peak appears around 1740-1720 cm⁻¹.[4] However, in 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, the aldehyde group is directly attached to the aromatic pyrazole ring. This conjugation delocalizes the π-electrons of the carbonyl bond, slightly weakening it and lowering the vibrational frequency. Therefore, a strong, sharp absorption is predicted in the 1710-1685 cm⁻¹ range.[4][6][7]

The Fingerprint Region (<1650 cm⁻¹): A Complex Signature

This region contains a wealth of structural information from various stretching and bending vibrations, which collectively form a unique "fingerprint" for the molecule.

-

Pyrazole & Phenyl Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole and phenyl rings typically occur in the 1620-1430 cm⁻¹ range.[2] A series of sharp bands of variable intensity is expected here.

-

Methyl C-H Bending: The methyl group gives rise to characteristic bending (deformation) vibrations. An asymmetric bend is expected around 1450 cm⁻¹ and a symmetric bend (the "umbrella" mode) near 1375 cm⁻¹ .

-

Pyrazole Ring Vibrations (N-N Stretch): The stretching of the nitrogen-nitrogen single bond within the pyrazole ring is a weaker absorption, typically observed in the 1150-1050 cm⁻¹ region.[2][3]

-

C-H Bending (Out-of-Plane): The out-of-plane (OOP) bending vibrations of the C-H bonds on the phenyl and pyrazole rings occur between 900-675 cm⁻¹ . The exact position and number of these strong, sharp bands are diagnostic of the substitution pattern on the aromatic rings.

Summary of Predicted Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Causality & Notes |

| 3100-3000 | Aromatic C-H Stretch (Phenyl, Pyrazole) | Medium, Sharp | Characteristic of sp² C-H bonds.[2][3] |

| 2995-2845 | Aliphatic C-H Stretch (Methyl) | Medium | Asymmetric and symmetric stretching of the sp³ C-H bonds in the methyl group.[3] |

| 2830-2700 | Aldehydic C-H Stretch | Medium, Sharp | Often appears as a doublet due to Fermi resonance; a highly diagnostic feature for aldehydes.[4][6] |

| 1710-1685 | Aldehyde C=O Stretch | Strong, Sharp | Key diagnostic peak. Frequency is lowered from the typical aliphatic range due to conjugation with the pyrazole ring.[5][6][7] |

| 1620-1430 | Aromatic Ring Stretch (C=C, C=N) | Variable, Sharp | Complex series of bands from both the pyrazole and phenyl rings.[2] |

| ~1450 & ~1375 | Methyl C-H Bend | Medium | Asymmetric and symmetric deformation modes of the CH₃ group. |

| 1150-1050 | Pyrazole N-N Stretch | Weak to Medium | Characteristic vibration of the pyrazole heterocycle.[2][3] |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong, Sharp | Provides information on the substitution pattern of the aromatic rings. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern, rapid method that requires minimal sample preparation and is suitable for solid powder samples.

Instrumentation

-

FT-IR Spectrometer (e.g., Agilent Cary 630, PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR accessory with a diamond or germanium crystal

Step-by-Step Methodology

-

Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal, allowing it to fully evaporate. Collect a background spectrum. This is a critical self-validating step, as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount (typically 1-5 mg) of the 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde powder onto the center of the ATR crystal.

-

Apply Pressure: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility.

-

Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with an appropriate solvent.

Figure 2: Standard workflow for FT-IR data acquisition using an ATR accessory.

Conclusion and Validation

The presents a unique and verifiable fingerprint. The definitive confirmation of its structure relies on identifying a combination of key absorption bands. The most crucial evidence includes:

-

A very strong C=O stretching band between 1710-1685 cm⁻¹ .

-

The characteristic aldehydic C-H stretching doublet between 2830-2700 cm⁻¹ .

-

The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.

-

A complex series of absorptions in the fingerprint region (<1650 cm⁻¹) corresponding to the substituted pyrazole and phenyl rings.

By correlating an experimentally obtained spectrum with this detailed theoretical analysis, researchers can confidently verify the molecular identity and integrity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, ensuring the quality and reliability of their scientific endeavors.

References

-

A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.

-

Vibrational analysis of some pyrazole derivatives. ResearchGate.

-

The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

-

Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica. Der Pharma Chemica.

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

-

Schematic drafts and C=N stretching vibrations in phenylpyrazole. ResearchGate.

-

Supporting Information for Tris(pyrazolyl)methane Receptors for Picric Acid Detection. The Royal Society of Chemistry.

-

IR Spectroscopy Tutorial: Aldehydes. University of Calgary.

-

FT-IR spectra of pyrazole ligands and copper complexes. ResearchGate.

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.

-

NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate.

- The features of IR spectrum. Unknown Source. [Source not available]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Carbonyl compounds - IR spectroscopy. Unknown Source. [Source not available]

-

Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Diyala Journal of Pure Science.

Sources

Physical and spectral data of pyrazole-4-carbaldehydes

An In-Depth Technical Guide to the Physical and Spectral Properties of Pyrazole-4-carbaldehydes

Introduction

The pyrazole ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicine and materials science.[1][2] As structural components of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antimicrobials, pyrazole derivatives are of paramount interest to drug development professionals.[1][3] Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[4] The aldehyde group at the C4 position serves as a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, physical properties, and detailed spectral characterization of pyrazole-4-carbaldehydes. By integrating field-proven insights with technical data, this document serves as a practical resource for the effective synthesis and unambiguous identification of this important class of compounds.

Synthesis of Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic systems, demonstrating excellent regioselectivity for the C4 position of the pyrazole ring, which is susceptible to electrophilic aromatic substitution.[6][7]

Mechanistic Rationale

The key to the reaction is the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6] This reagent is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the desired pyrazole-4-carbaldehyde. The reaction must be performed under anhydrous conditions, as the Vilsmeier reagent is highly sensitive to moisture.[6]

Synthetic Workflow

The overall process, from the preparation of the Vilsmeier reagent to the isolation of the final product, follows a well-defined workflow. This process emphasizes careful control of reaction conditions and systematic purification to ensure high purity of the target compound.

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Detailed Experimental Protocol: Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

This protocol is adapted from a reported synthesis and serves as a representative example.[8] Optimization may be required for different substrates.

1. Vilsmeier Reagent Preparation:

-

In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.).

-

Cool the flask to -10 °C using an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 0 °C.

-

Stir the mixture at -10 °C for an additional 30 minutes until a viscous, white precipitate of the Vilsmeier reagent is formed.

2. Formylation Reaction:

-

Dissolve the starting pyrazole, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at -10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C.

-

Maintain stirring at 70 °C for 24 hours.

3. Reaction Monitoring:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[6]

-

To prepare a TLC sample, carefully take a small aliquot from the reaction mixture, quench it with a saturated sodium bicarbonate solution, and extract with ethyl acetate. Spot the organic layer on a silica gel TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

-

The reaction is complete upon the disappearance of the starting material spot.

4. Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by carefully adding a dilute sodium hydroxide solution until the pH is ~7-8.

-

A precipitate will form. If a precipitate does not form, or if it is incomplete, extract the aqueous mixture multiple times with an organic solvent such as dichloromethane or ethyl acetate.[6]

-

Collect the precipitate by filtration or, for extractions, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure pyrazole-4-carbaldehyde.[8][9]

Physical Properties

Pyrazole-4-carbaldehydes are typically crystalline solids at room temperature, with colors ranging from white to pale yellow.[10] Their solubility is generally low in water but good in common organic solvents like DMSO and DMF.[10] The melting point and molecular weight are critical parameters for identification and purity assessment.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1H-Pyrazole-4-carbaldehyde | C₄H₄N₂O | 96.09[11][12] | 82-83[13] | Crystalline Solid |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11[14] | Not specified | - |

| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8] | C₁₃H₁₃ClN₂O₃ | 280.71 | 106-107[8] | Crystalline Solid |

Spectral Data & Characterization: A Multi-technique Approach

Unambiguous structural elucidation of pyrazole-4-carbaldehydes requires a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating system for characterization.

Caption: A self-validating workflow for the structural confirmation of pyrazole-4-carbaldehydes.

¹H NMR Spectroscopy

Proton NMR is one of the most powerful tools for identifying pyrazole-4-carbaldehydes. The spectrum reveals several diagnostic signals.

-

Aldehyde Proton (-CHO): The most characteristic signal is a singlet in the far downfield region, typically between δ 9.8 and 10.2 ppm .[1][8] Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

-

Pyrazole Ring Protons: The proton at the C5 position (H5) typically appears as a singlet around δ 8.1-8.2 ppm .[8] The chemical shift of protons on substituted pyrazole rings will vary based on the electronic nature of the substituents.

| Compound | Key ¹H NMR Signals (δ ppm, Solvent) |

| 3-(Substituted phenyl)-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde[1] | 10.14 (s, 1H, -CHO) , 9.91-9.71 (s, OH), 6.94-7.58 (m, Ar-H and Pyrazole-H) (DMSO-d₆) |

| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8] | 9.86 (s, 1H, -CHO) , 8.15 (s, 1H, Pyr 5-H) , 7.56–7.51 (m, 2H, Ar-H), 7.00–6.95 (m, 2H, Ar-H), 4.64 (t, 2H, -OCH₂), 3.91 (t, 2H, -CH₂Cl), 3.85 (s, 3H, -OCH₃) (CDCl₃) |

¹³C NMR Spectroscopy

Carbon NMR provides crucial information about the carbon framework of the molecule.

-

Aldehyde Carbonyl Carbon (-CHO): This carbon resonates at a highly deshielded chemical shift, typically around δ 183 ppm .[8]

-

Pyrazole Ring Carbons: The carbons of the pyrazole ring (C3, C4, and C5) exhibit distinct signals. For the 3-(2-chloroethoxy)-1-(4-methoxyphenyl) derivative, these appear at δ 163.0 (C3), 110.9 (C4), and 129.3 (C5) ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band is observed for the aldehyde carbonyl group. This band typically appears in the range of 1660-1680 cm⁻¹ .[8] For 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, this peak is located at 1667 cm⁻¹.[8]

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are observed around 2700-3150 cm⁻¹.[8]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the synthesized compound.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The measured mass should correspond closely (typically within 5 ppm) to the calculated exact mass of the expected formula.[8]

-

Fragmentation Pattern: The fragmentation pattern can provide additional structural information. For some pyrazole derivatives, a fragment corresponding to the pyrazole ring (m/z = 67) has been observed, indicating a characteristic cleavage pathway.[1]

Applications in Research and Development

The synthetic utility of pyrazole-4-carbaldehydes makes them valuable starting materials for building molecular libraries for drug discovery and for creating novel materials.

-

Medicinal Chemistry: These compounds are precursors to a vast range of biologically active molecules. The aldehyde functionality can be readily converted into other groups (e.g., amines via reductive amination, alkenes via Wittig reactions, or acids via oxidation) to synthesize derivatives with anti-inflammatory, antimicrobial, and anticancer properties.[1][3][15]

-

Materials Science: Pyrazole-4-carbaldehydes have been employed as key building blocks in the synthesis of fluorescent sensors, materials for organic light-emitting diodes (OLEDs), and solar cells.[8]

Caption: Synthetic transformations of the pyrazole-4-carbaldehyde scaffold.

References

-

Al-Amiery, A. A. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Steblyanko, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1622. [Link]

-

Krasavin, M. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1741-1746. [Link]

-

Rajput, S. S., & Fan, W. (2015). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 20(7), 12691-12705. [Link]

-

Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27387. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 213-226. [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate. [Link]

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Sahu, J. K., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-15. [Link]

-

Nasrullah, M., et al. (2012). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. Australian National University. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 1H-PYRAZOLE-4-CARBALDEHYDE - [13C NMR]. SpectraBase. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Diaryl Pyrazole-4-carbaldehyde Semicarbazones Metal Complexes. ResearchGate. [Link]

-

LookChem. (n.d.). The Role of Pyrazole Derivatives in Modern Chemical Synthesis. LookChem. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Kulkarni, S. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

-

Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

Khan, I., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2845-2853. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpsionline.com [jpsionline.com]

- 11. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Tautomerism in substituted pyrazole carbaldehyde compounds

An In-Depth Technical Guide to Tautomerism in Substituted Pyrazole Carbaldehyde Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazoles represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Their synthetic versatility and diverse biological activities make them a subject of intense research in drug discovery.[3][4] A critical, yet often complex, aspect of their chemistry is tautomerism—a phenomenon that can profoundly influence molecular properties, including reactivity, receptor binding affinity, and pharmacokinetic profiles.[3][5] This guide provides an in-depth exploration of tautomerism in substituted pyrazole carbaldehyde compounds, a class of molecules that serve as vital building blocks for more complex therapeutic agents.[4][6] We will dissect the fundamental principles of annular and functional group tautomerism, elucidate the key factors governing tautomeric equilibria, detail robust experimental and computational methodologies for characterization, and discuss the profound implications for drug development professionals.

The Phenomenon of Tautomerism in Pyrazole Systems

Tautomerism in pyrazole derivatives is not a monolithic concept. It primarily manifests in two significant forms, particularly in compounds bearing a carbaldehyde substituent. Understanding the interplay between these forms is crucial for predicting molecular behavior.

Annular Prototropic Tautomerism

The most prevalent form of tautomerism in the pyrazole ring is annular prototropic tautomerism. This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole core.[5][7] This dynamic equilibrium results in two distinct tautomers. For a pyrazole substituted at the C3 (or C5) position, this equilibrium dictates whether the substituent is located at position 3 or 5 relative to the N-H proton. While seemingly simple, this proton shuttle fundamentally alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape. Calculations have shown that proton transfer to a carbon atom, which would disrupt the ring's aromaticity, involves significantly high energy barriers and is therefore not a favored pathway.[7]

Caption: Annular tautomerism in a 3(5)-substituted pyrazole.

Keto-Enol Tautomerism

While annular tautomerism involves the heterocyclic core, the presence of a carbaldehyde group introduces the possibility of functional group tautomerism. Specifically, for pyrazolone derivatives, a keto-enol equilibrium can be established.[5][8][9] In the context of a pyrazole carbaldehyde, this would involve the formation of an enol, creating a C=C double bond adjacent to a hydroxyl group. The stability of the enol form is often enhanced by the potential for intramolecular hydrogen bonding, forming a six-membered pseudo-ring, which contributes to its thermodynamic stability.

Caption: Keto-enol tautomerism of the carbaldehyde substituent.

Steering the Equilibrium: Factors of Influence

The tautomeric equilibrium is not static; it is a dynamic state influenced by a delicate balance of intramolecular and intermolecular forces. A thorough understanding of these factors is paramount for controlling and predicting the dominant tautomeric form.

Substituent Effects: The Electronic Tug-of-War